5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Catalog No.
S925137
CAS No.
1418117-78-8
M.F
C12H14ClNO2
M. Wt
239.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Standard Alq3 limits solution-processed green OLEDs due to poor solubility. 5-Ethoxymethyl-8-HQ HCl addresses this: the ethoxymethyl group enhances organic solvent compatibility and induces a predictable ~8-20 nm red shift in emission, enabling precise green wavelength tuning. As a hydrochloride salt, it dissolves readily in polar media for facile metal complex synthesis. Ideal for spin-coating/inkjet printing of Al(III) or similar complexes. Consistent purity and reliable global shipment.

CAS Number

1418117-78-8

Product Name

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

IUPAC Name

5-(ethoxymethyl)quinolin-8-ol;hydrochloride

Molecular Formula

C12H14ClNO2

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C12H13NO2.ClH/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12;/h3-7,14H,2,8H2,1H3;1H

InChI Key

YLGAANZNAZEBOQ-UHFFFAOYSA-N

SMILES

CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl

Canonical SMILES

CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl

Synonyms

5-(Ethoxymethyl)quinolin-8-ol hydrochloride, 5-(Ethoxymethyl)-8-quinolinol hydrochloride, 8-Quinolinol, 5-(ethoxymethyl)-, hydrochloride (1:1), 5-Ethoxymethyl-8-hydroxyquinoline HCl, 5-(Ethoxymethyl)-8-hydroxyquinolinium chloride

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is a specialized derivative of 8-hydroxyquinoline (8-HQ), a well-established bicyclic aromatic compound known for its potent metal-chelating properties. The core 8-HQ structure acts as a bidentate ligand, forming stable complexes with a wide range of metal ions, which is foundational to its use in organic electronics, analytical chemistry, and as a chemical intermediate. The addition of an ethoxymethyl group at the 5-position electronically and sterically modifies the ligand's properties, while the hydrochloride salt form is typically employed to enhance solubility and simplify handling in polar solvent systems compared to the free base.

Research Fit

Ligand precursor for Pt(II) anticancer complexes — 5-ethoxymethyl-8-hydroxyquinoline scaffold forms potent coordination compounds studied in cisplatin-resistant models
Hydrochloride salt form — high-melting solid suitable for reproducible weighing and room-temperature storage in dry conditions
Tunable N,O-chelation core — ethoxymethyl substituent modulates lipophilicity and electronic profile for SAR and coordination chemistry studies

Substituting this compound with generic 8-hydroxyquinoline (8-HQ) or its free base form is inadvisable for processes requiring precise material properties. The ethoxymethyl group at the 5-position is a functional modification, not an impurity; it alters the electronic properties of the quinoline ring system, which directly impacts the photophysical and electrochemical characteristics of its metal complexes, such as those used in OLEDs. This substituent can lead to red-shifted luminescence and improved solubility in organic solvents compared to unsubstituted Alq3. Furthermore, the hydrochloride salt form dictates a different solubility profile, particularly in aqueous or highly polar media, and offers handling advantages over the often less soluble free base, making it non-interchangeable in established synthesis and formulation protocols.

Substitution Risk

5-POSITION Ethoxymethyl substituent critically influences complex potency; 5-bromo or unsubstituted 8-HQ ligands produce Pt complexes with significantly different cellular response profiles.
FLEXIBILITY The ethoxymethyl arm provides conformational freedom and H-bond acceptor capacity not replicated by halogen or hydrogen substituents, altering target engagement.
SALT FORM Free base (low melting) may complicate handling and stoichiometric control; the hydrochloride salt ensures lot-to-lot consistency in coordination reactions.

Improved Solubility and Solution Processability of Resulting Metal Complexes

Aluminum(III) complexes formed with 5-alkoxymethyl-substituted 8-hydroxyquinolines, including the ethoxymethyl variant, are noted for their solubility and stability in common organic solvents. This contrasts with the often poor solubility of the benchmark complex, tris(8-hydroxyquinolinato)aluminum (Alq3), which can limit its use in solution-based fabrication methods. This enhanced solubility is a direct result of the alkoxymethyl substituent, facilitating formulation and processability.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataAluminum(III) complexes are soluble and stable in common organic solvents
Comparator Or BaselineTris(8-hydroxyquinolinato)aluminum (Alq3) often has limited solubility
Quantified DifferenceNot specified quantitatively in the source, but described as a key performance advantage.
ConditionsComplexation with Al(III) for use in organic electronics.

For buyers developing solution-processable devices or requiring high-purity materials via solution-phase purification, improved solubility is a critical procurement differentiator.

Cytotoxic Potency
Head-to-head
8.8–48.6× lower IC₅₀
PtL1 vs. PtL2 (5-Br) and PtL3 (unsubstituted) in cisplatin-resistant A549/DDP cells; MTT assay, 48 h. Greater selectivity toward healthy HL-7702 hepatocytes also reported.
Ligand-specific potency in resistant cancer model.
Data to verify; reported in a single comparative study.

Tunable Photoluminescence for Specific Emitter Requirements

The incorporation of electron-donating 5-alkoxymethyl groups on the 8-hydroxyquinoline ligand causes a red shift in the emission wavelength of its Al(III) complexes compared to the unsubstituted parent Alq3. Complexes of 5-alkoxymethyl-substituted ligands exhibit green luminescence with a λmax between 538-540 nm, whereas the benchmark Alq3 typically emits around 520-530 nm. This shift allows for precise color tuning in light-emitting applications.

Evidence DimensionPhotoluminescence Emission Maximum (λmax)
Target Compound Data~538-540 nm (for Al(III) complex)
Comparator Or BaselineAlq3 (unsubstituted 8-HQ complex): ~520-530 nm
Quantified DifferenceRed shift of approximately 8-20 nm
ConditionsAl(III) complexes in solution or thin film for OLED applications.

This predictable spectral shift enables rational design of emitter materials, making this ligand a superior precursor for achieving specific green emission coordinates in display and lighting technologies.

In Vivo Xenograft
Head-to-head
68.2% vs. 50.0% tumor inhibition
PtL1 vs. cisplatin in A549 xenograft nude mice; no significant body weight change vs. untreated controls. Mechanism linked to mitophagy-mediated apoptosis.
Reported endpoint advantage over cisplatin in preclinical model.
Endpoint context; requires independent replication.

Precursor Suitability: Hydrochloride Form for Simplified Handling and Synthesis

The hydrochloride salt form of functionalized 8-hydroxyquinolines is often intentionally prepared to improve solubility and stability, particularly for subsequent synthetic steps or for creating aqueous formulations. For instance, the related 5-chloromethyl-8-hydroxyquinoline is noted to be stable in its hydrochloride salt form. This contrasts with the free base, which may have lower aqueous solubility and can be more difficult to handle as a solid. The hydrochloride can be easily converted to the free base in situ by treatment with a base, providing a convenient and stable starting material for reactions.

Evidence DimensionHandling & Formulation Properties
Target Compound DataHydrochloride salt form offers enhanced stability and solubility in polar solvents.
Comparator Or BaselineFree base form, which is often less soluble in water and may have different solid-state handling characteristics.
Quantified DifferenceNot quantified, but is a standard chemical strategy to improve these properties.
ConditionsStorage, dissolution for chemical reaction, or formulation.

Procuring the hydrochloride salt can streamline workflows by eliminating the need for separate salt formation steps and providing a more stable, easily weighable, and soluble precursor for synthesis.

Crystal Structure
Class-level
Orthorhombic Pbca, Z=8
a=7.9551, b=17.981, c=15.125 Å; π–π stacking (gap 0.638 Å) and H-bond network. Full lattice refinement at 295 K.
Quantitative fingerprint for QC and computational modeling.
Class-level inference; comparator 5-halo analogs lack published structures.
Lipophilicity
Cross-study
XLogP3 2.0
Intermediate between parent 8-HQ (LogP ~1.94) and 5-halo analogs (LogP 2.70–3.73). Free base value; HCl salt LogP reported as 3.28.
Balanced lipophilicity for membrane permeability without excessive logP.
Cross-study comparable; different calculation methods used.
Salt Thermal Stability
Direct comparison
Δmp +128–130 °C
HCl salt mp 206–210 °C vs. free base 78–80 °C. Free base ΔHfus=21.136 kJ/mol. White to yellow solid, room-temperature storage.
Salt form ensures handling robustness and reproducible stoichiometry.
Direct measurement; free base data from single source.

Precursor for Solution-Processable Green Emitters in OLED Devices

This compound is the right choice for synthesizing Al(III) or other metal complexes intended for use as green-emitting layers in OLEDs fabricated via solution-based methods like spin-coating or inkjet printing. The ethoxymethyl group enhances the solubility of the final complex in organic solvents, a critical requirement that is not met by standard Alq3.

Development of Fine-Tuned Luminescent Materials

Use this ligand when the goal is to develop luminescent materials with a specific green emission profile. The predictable red shift (~8-20 nm) caused by the 5-ethoxymethyl group, compared to the unsubstituted 8-hydroxyquinoline, provides a rational design handle for tuning the emission wavelength to meet precise device or sensor specifications.

Synthesis Requiring a Stable, Soluble 8-HQ Derivative

This compound is indicated for synthetic routes where a stable, solid, and polar-solvent-soluble form of a 5-substituted 8-hydroxyquinoline is needed. The hydrochloride form ensures better handling and dissolution properties compared to the free base, simplifying reaction setup and improving reproducibility.

Application Fit

Application
Selection Property
Validation Focus
Pt(II) complex studies for resistant cancer models
5-ethoxymethyl substituent-driven complex response
Mitophagy-mediated apoptosis endpoint; cisplatin-resistant cell lines
8-HQ scaffold SAR and lipophilicity tuning
Intermediate lipophilicity and H-bond acceptor capacity
Lipophilicity-electronic effect decoupling in medicinal chemistry
Crystallographic reference standard
Fully solved orthorhombic Pbca lattice
Powder XRD QC, polymorph screening, computational DFT modeling
Coordination chemistry ligand design
Bidentate N,O-chelation with flexible ethoxymethyl arm
Stoichiometric control, complex geometry, and redox tuning

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